
Methyl (phenanthren-9-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (phenanthren-9-yl)acetate is an organic compound that belongs to the class of phenanthrene derivatives Phenanthrene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings The compound is characterized by the presence of a methyl ester group attached to the phenanthrene ring at the 9th position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (phenanthren-9-yl)acetate typically involves the esterification of phenanthrene-9-carboxylic acid. One common method is the Fischer esterification, where phenanthrene-9-carboxylic acid is reacted with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.
化学反応の分析
Types of Reactions
Methyl (phenanthren-9-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrene-9-carboxylic acid or further to phenanthrene-9,10-quinone.
Reduction: Reduction of the ester group can yield phenanthrene-9-methanol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Phenanthrene-9-carboxylic acid, phenanthrene-9,10-quinone.
Reduction: Phenanthrene-9-methanol.
Substitution: Halogenated phenanthrene derivatives.
科学的研究の応用
Methyl (phenanthren-9-yl)acetate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex phenanthrene derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of organic semiconductors and fluorescent probes for various applications.
作用機序
The mechanism of action of methyl (phenanthren-9-yl)acetate and its derivatives involves interactions with specific molecular targets. For instance, its anticancer activity may be attributed to the inhibition of certain enzymes or signaling pathways involved in cell proliferation. The exact molecular targets and pathways can vary depending on the specific derivative and its structural modifications.
類似化合物との比較
Similar Compounds
- Phenanthrene-9-carboxylic acid
- Phenanthrene-9-methanol
- Phenanthrene-9,10-quinone
Uniqueness
Methyl (phenanthren-9-yl)acetate is unique due to the presence of the ester functional group, which imparts different chemical reactivity and physical properties compared to its parent compound, phenanthrene
特性
CAS番号 |
21802-18-6 |
|---|---|
分子式 |
C17H14O2 |
分子量 |
250.29 g/mol |
IUPAC名 |
methyl 2-phenanthren-9-ylacetate |
InChI |
InChI=1S/C17H14O2/c1-19-17(18)11-13-10-12-6-2-3-7-14(12)16-9-5-4-8-15(13)16/h2-10H,11H2,1H3 |
InChIキー |
NYQQWZDHFSSXCJ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC1=CC2=CC=CC=C2C3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(E)-1-phenylethylideneamino]pyridin-2-amine](/img/structure/B14713802.png)
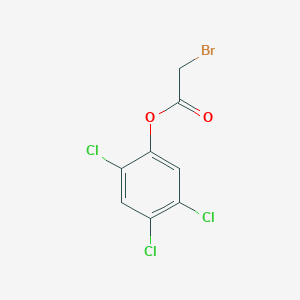

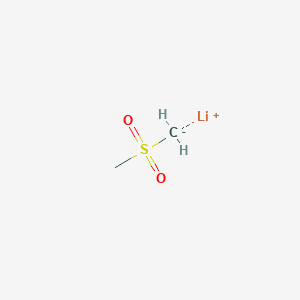
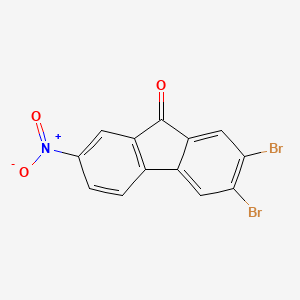


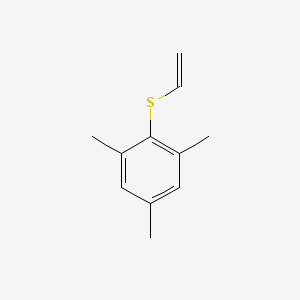
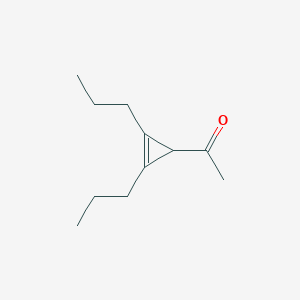
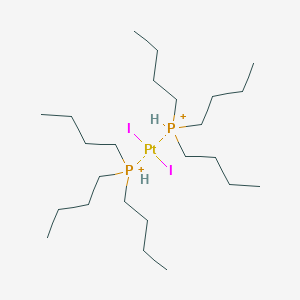
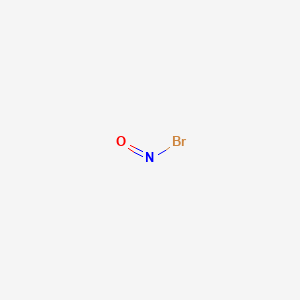
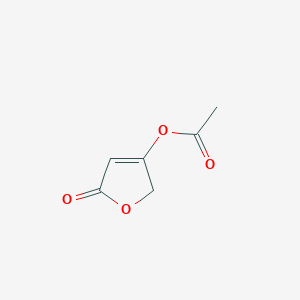
![2'-Methylspiro[cyclopentane-1,3'-indole]](/img/structure/B14713883.png)

